![molecular formula C11H5N5O2 B14420263 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile CAS No. 80172-39-0](/img/structure/B14420263.png)
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Méthodes De Préparation
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route starts with the condensation of a suitable aldehyde with a diamine, followed by cyclization and oxidation steps . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions . The pathways affected by this compound depend on the specific biological context and the targets involved .
Comparaison Avec Des Composés Similaires
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile can be compared with other pteridine derivatives, such as:
2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-7-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
7,8-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carboxaldehyde:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
80172-39-0 |
|---|---|
Formule moléculaire |
C11H5N5O2 |
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
2,4-dioxo-1H-benzo[g]pteridine-8-carbonitrile |
InChI |
InChI=1S/C11H5N5O2/c12-4-5-1-2-6-7(3-5)14-9-8(13-6)10(17)16-11(18)15-9/h1-3H,(H2,14,15,16,17,18) |
Clé InChI |
IVEZWEYXGZXWKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)N=C3C(=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
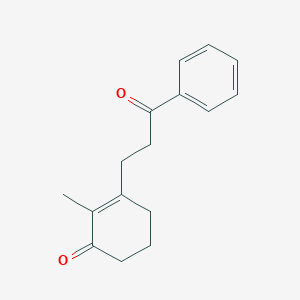
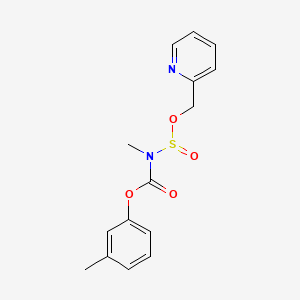
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)


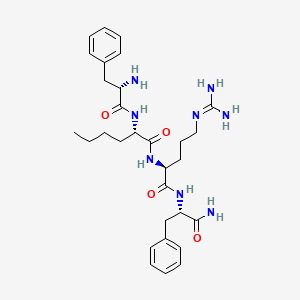
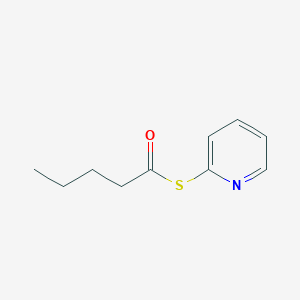


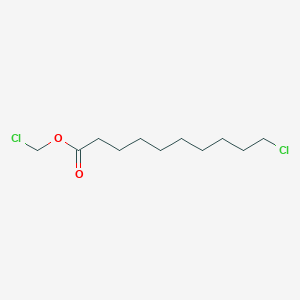

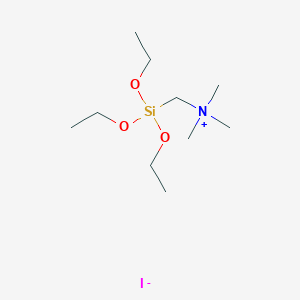
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
